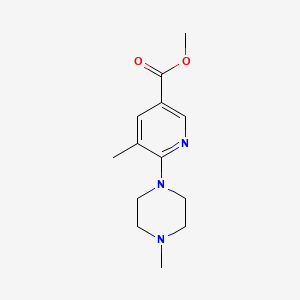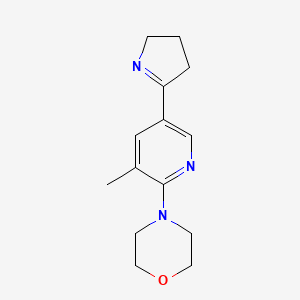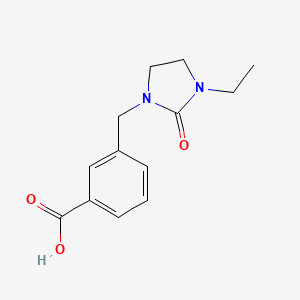
5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a carboxylic acid functional group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino, thio, or alkoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor in metal protection .
作用機序
The mechanism of action of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .
類似化合物との比較
- 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol
- 5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Comparison:
- 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring. It has been studied for its antibacterial and enzyme inhibitory activities .
- 5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring and is known for its corrosion inhibition properties .
- 2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a phenoxyacetic acid structure. It acts as a selective hormone herbicide, disrupting plant growth .
The unique combination of the thiadiazole ring and the chlorophenoxy group in 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid contributes to its distinct chemical properties and diverse applications, setting it apart from similar compounds.
特性
分子式 |
C10H7ClN2O3S |
|---|---|
分子量 |
270.69 g/mol |
IUPAC名 |
5-[(4-chlorophenoxy)methyl]thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15) |
InChIキー |
AKADRLOZLXJWIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)

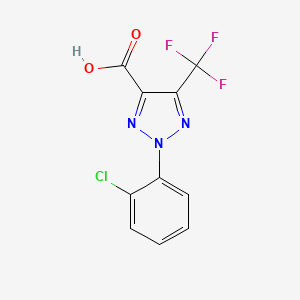

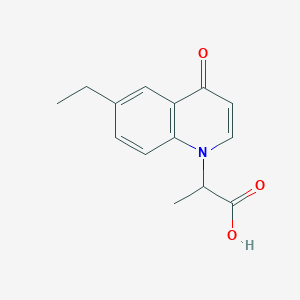

![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)

![7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole](/img/structure/B11802941.png)
